4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride
Description
4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a 4-chlorophenoxyethyl substituent. Piperidine rings are common in pharmaceuticals due to their bioavailability and ability to interact with biological targets.
Properties
IUPAC Name |
4-[2-(4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANJXGFSWXLVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-chlorophenol with 2-chloroethylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride is widely used in scientific research for its versatility as a chemical intermediate. Its applications include:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Investigated for its potential therapeutic properties in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through specific pathways, which can include inhibition or activation of target proteins.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key attributes of 4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride with similar compounds:
*Note: The target compound’s molecular weight is estimated based on structural similarity.
Biological Activity
4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, mechanisms of action, and various biological effects based on recent research findings.
- Molecular Formula : C12H16ClNO·HCl
- Molecular Weight : 247.68 g/mol
- Structure : The compound consists of a piperidine ring substituted with a 4-chlorophenoxyethyl group, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenol with piperidine in the presence of a base (e.g., sodium hydroxide) to facilitate nucleophilic substitution. The product is subsequently converted to its hydrochloride salt form using hydrochloric acid.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Receptors : It may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzymes : The compound could modulate enzyme activity, affecting metabolic processes within cells.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies show effectiveness against several bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Potential
Preliminary studies indicate that this compound may have anticancer properties. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| A549 (Lung Cancer) | 8.2 |
These findings suggest that the compound could inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Neuropharmacological Effects
Given its structural similarity to other piperidine derivatives, there is interest in its neuropharmacological effects. Studies indicate potential anxiolytic and antidepressant-like activities in animal models, possibly through modulation of serotonin and dopamine pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against multi-drug resistant strains. Results indicated significant inhibition compared to standard antibiotics.
- Cytotoxicity in Cancer Cells : An investigation into the cytotoxic effects revealed that the compound induced apoptosis in MCF-7 cells, with mechanistic studies suggesting involvement of mitochondrial pathways.
- Neuropharmacological Assessment : In behavioral tests on mice, the compound exhibited reduced anxiety-like behavior in elevated plus maze tests, indicating potential as an anxiolytic agent.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride with high purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution reactions between the chlorophenoxy group and the piperidine core .
- Base choice : Alkaline conditions (e.g., NaOH) facilitate deprotonation of intermediates and improve reaction efficiency .
- Purification : Recrystallization or column chromatography ensures high purity (>95%), with solvent systems tailored to the compound’s solubility profile .
- Reaction time and temperature : Extended reaction times (12–24 hours) at 60–80°C improve yield by ensuring complete substitution .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the piperidine ring’s substitution pattern and phenoxy-ethyl linkage. Aromatic protons from the chlorophenyl group appear as distinct doublets in the 6.8–7.3 ppm range .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~270) and detects isotopic patterns consistent with chlorine .
- X-ray crystallography : Resolves spatial arrangement of the piperidine ring and chlorophenoxy substituent, critical for structure-activity relationship (SAR) studies .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation.
- Maintain temperatures below –20°C to minimize hydrolysis of the hydrochloride salt .
- Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the chlorophenoxy substituent?
- Methodological Answer :
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups at the para position. Compare binding affinities to receptors like serotonin transporters .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the chlorophenyl group and hydrophobic binding pockets .
- Pharmacophore mapping : Identify critical spatial features (e.g., chlorine’s van der Waals radius) using QSAR models .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) to reduce variability .
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts in in vitro assays .
- Meta-analysis : Statistically compare datasets using tools like RevMan to identify confounding variables (e.g., impurity levels >5%) .
Q. What strategies are recommended for assessing this compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- In vitro metabolic stability : Use liver microsomes (human/rat) to measure clearance rates. Monitor for CYP450-mediated oxidation of the piperidine ring .
- Plasma protein binding : Employ equilibrium dialysis to quantify unbound fractions, which correlate with bioavailability .
- Blood-brain barrier (BBB) penetration : Conduct parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
